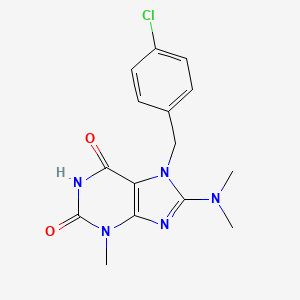![molecular formula C15H22ClNO2S B2873730 [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-59-0](/img/structure/B2873730.png)
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a small molecule that has been synthesized for its potential use as a therapeutic agent. It belongs to the class of compounds called sulfonylphenylalkylamines, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mechanism of Action
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine acts by binding to the active site of the target enzymes, PLA2 and LSD1, and inhibiting their activity. This leads to a decrease in the production of inflammatory mediators and a decrease in the expression of genes involved in cancer progression. The exact mechanism of action is still under investigation, but it is believed to involve the formation of covalent bonds between [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine and the target enzymes.
Biochemical and Physiological Effects:
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can inhibit the activity of PLA2 and LSD1 with IC50 values of 0.4 μM and 0.5 μM, respectively. In vivo studies have demonstrated that [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can reduce inflammation in mouse models of arthritis and asthma, as well as inhibit tumor growth in mouse models of leukemia and breast cancer.
Advantages and Limitations for Lab Experiments
One advantage of using [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine in lab experiments is its specificity for the target enzymes, PLA2 and LSD1. This allows for a more targeted approach to studying the role of these enzymes in various biological processes. However, one limitation of using [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases and cancers. Another direction is to investigate its mechanism of action in more detail, including the formation of covalent bonds with the target enzymes. Additionally, further studies are needed to determine the optimal dosage and administration route for [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine in vivo.
Synthesis Methods
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is synthesized using a multi-step process involving the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with cyclohexylamine, followed by reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography. The yield of the synthesis is approximately 20%, and the purity of the compound is confirmed by NMR and HPLC analysis.
Scientific Research Applications
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.
In addition, [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to have anti-cancer effects by inhibiting the activity of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. This makes it a potential candidate for the treatment of various types of cancer, such as leukemia and breast cancer.
properties
IUPAC Name |
4-chloro-N-cyclohexyl-N-ethyl-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDRAZHHIWGYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

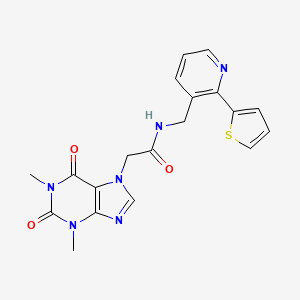
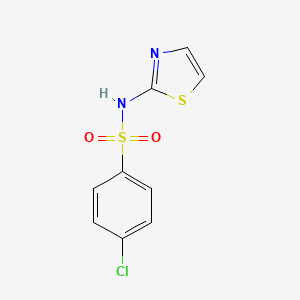
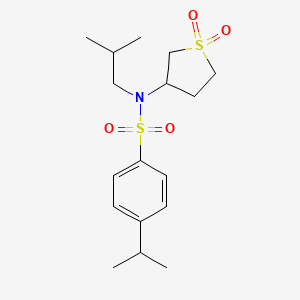


![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)
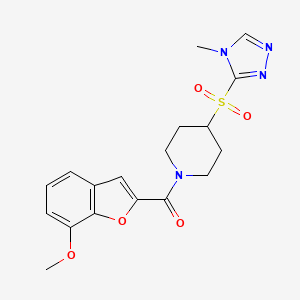
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
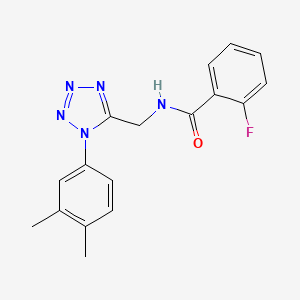
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873665.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)
